molecular formula C25H26N2O5 B10987014 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide

Cat. No.: B10987014
M. Wt: 434.5 g/mol
InChI Key: LMQJCZHJPUYCCT-LNKIKWGQSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The first part, (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide , represents the chemical structure.
    • The second part, 4E , indicates the geometry of the double bond.
  • This compound belongs to the class of natural products known as alkaloids .
  • Alkaloids are diverse organic compounds containing basic nitrogen atoms, often found in plants and exhibiting various biological activities.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves several steps, including functional group transformations and cyclization reactions.
    • Industrial production methods may not be well-documented due to its complex structure and limited commercial demand.
  • Chemical Reactions Analysis

      Oxidation: The compound contains a phenolic hydroxyl group, which can undergo oxidation reactions.

      Reduction: Reduction of the carbonyl group may be possible.

      Substitution: The indole nitrogen could participate in substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction steps.

      Major Products: Without experimental data, we can’t definitively state the major products formed.

  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, receptors, or enzymes.

      Medicine: Exploring its pharmacological properties, potential therapeutic uses, or toxicity.

      Industry: If scalable synthesis becomes feasible, it could find applications in drug discovery or materials science.

  • Mechanism of Action

    • Again, this information is scarce. we can speculate:
      • The compound’s benzofuran ring and indole moiety suggest potential interactions with biological targets.
      • It might act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have direct information on similar compounds. you could explore related alkaloids or benzofuran derivatives.

    Please note that due to the complexity and limited availability of data, some aspects remain speculative. If more information becomes accessible, it could enhance our understanding of this compound.

    Properties

    Molecular Formula

    C25H26N2O5

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(1H-indol-5-yl)-4-methylhex-4-enamide

    InChI

    InChI=1S/C25H26N2O5/c1-14(5-9-21(28)27-17-6-8-20-16(12-17)10-11-26-20)4-7-18-23(29)22-19(13-32-25(22)30)15(2)24(18)31-3/h4,6,8,10-12,26,29H,5,7,9,13H2,1-3H3,(H,27,28)/b14-4+

    InChI Key

    LMQJCZHJPUYCCT-LNKIKWGQSA-N

    Isomeric SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC4=C(C=C3)NC=C4)O

    Canonical SMILES

    CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC4=C(C=C3)NC=C4)O

    Origin of Product

    United States

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